5-(Dimethylphosphinyl)-2-ethyl-6-quinolinamine
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Overview
Description
5-(Dimethylphosphinyl)-2-ethyl-6-quinolinamine is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline backbone substituted with a dimethylphosphinyl group and an ethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphinyl)-2-ethyl-6-quinolinamine typically involves the reaction of 2-ethyl-6-quinolinamine with dimethylphosphinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphinyl)-2-ethyl-6-quinolinamine undergoes various chemical reactions, including:
Oxidation: The dimethylphosphinyl group can be oxidized to form phosphine oxides.
Reduction: The quinoline ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phosphinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, hydrogenated quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Dimethylphosphinyl)-2-ethyl-6-quinolinamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as phosphorescent dyes and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphinyl)-2-ethyl-6-quinolinamine involves its interaction with specific molecular targets. The dimethylphosphinyl group can act as a donor in coordination complexes, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine: An organophosphorus compound with similar reactivity but lacking the quinoline backbone.
2-Ethylquinoline: A simpler analogue without the dimethylphosphinyl group.
Quinolinamine: A related compound with different substitution patterns on the quinoline ring.
Uniqueness
5-(Dimethylphosphinyl)-2-ethyl-6-quinolinamine is unique due to the combination of the dimethylphosphinyl group and the quinoline backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C13H17N2OP |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-dimethylphosphoryl-2-ethylquinolin-6-amine |
InChI |
InChI=1S/C13H17N2OP/c1-4-9-5-6-10-12(15-9)8-7-11(14)13(10)17(2,3)16/h5-8H,4,14H2,1-3H3 |
InChI Key |
JXDCLEPSEBLJML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=C(C=C2)N)P(=O)(C)C |
Origin of Product |
United States |
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